Product packaging for S-(6-Purinyl)glutathione(Cat. No.:CAS No. 136040-02-3)

S-(6-Purinyl)glutathione

Cat. No.: B236617
CAS No.: 136040-02-3
M. Wt: 425.4 g/mol
InChI Key: FFQGDEVBDCNBBY-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(6-Purinyl)glutathione is a biochemical conjugate of glutathione and a purine analog, supplied for research purposes exclusively. This compound is intended for use in laboratory studies to investigate complex biochemical pathways, particularly those involving glutathione-dependent metabolism and nucleoside analog processing. Glutathione (GSH) is a tripeptide with well-documented roles in cellular conjugation reactions, often serving as a cofactor for enzymes like glutathione S-transferase, and is involved in detoxification processes . The purinyl component of the molecule suggests potential research applications in studying the metabolism and mechanism of action of purine-based compounds. Research into similar conjugates indicates that this compound may be a valuable tool for exploring the mechanisms of drug-induced cytotoxicity and the biochemical basis of conditions like hepatotoxicity . Furthermore, understanding the pathways involving such conjugates can provide insights into the antibacterial properties associated with glutathione and its derivatives, which have been proposed to function through the inhibition of bacterial cell wall synthesis enzymes, such as d-alanyl-d-alanine carboxypeptidase (DacC) . This product is strictly labeled "For Research Use Only" (RUO). RUO products are in the laboratory research phase of development and are not intended for use in diagnostic procedures, nor are they for administration to humans or animals . By using this product, the researcher acknowledges and accepts full responsibility for ensuring its appropriate and safe application in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40ClN9O6 B236617 S-(6-Purinyl)glutathione CAS No. 136040-02-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136040-02-3

Molecular Formula

C30H40ClN9O6

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19N7O6S/c16-7(15(27)28)1-2-9(23)22(3-10(24)25)14(26)8(17)4-29-13-11-12(19-5-18-11)20-6-21-13/h5-8H,1-4,16-17H2,(H,24,25)(H,27,28)(H,18,19,20,21)/t7-,8-/m0/s1

InChI Key

FFQGDEVBDCNBBY-YUMQZZPRSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N

Synonyms

S-(6-purinyl)glutathione

Origin of Product

United States

Biosynthesis and Enzymatic Formation Pathways of S 6 Purinyl Glutathione

Glutathione (B108866) S-transferase (GST)-Mediated Conjugation Reactions

The principal pathway for the formation of S-(6-Purinyl)glutathione involves the conjugation of glutathione (GSH) with purine (B94841) derivatives, a reaction catalyzed by glutathione S-transferases (GSTs). ontosight.aiwikipedia.org GSTs are a diverse family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotic and endogenous compounds. wikipedia.orgplos.org They facilitate the nucleophilic attack of the sulfur atom of glutathione on electrophilic substrates, thereby forming a more water-soluble and readily excretable glutathione conjugate. wikipedia.org

Mechanism of this compound Formation from 6-Chloropurine (B14466) and Analogs

The formation of this compound from 6-chloropurine is a classic example of a GST-catalyzed nucleophilic aromatic substitution reaction. In this mechanism, the GST enzyme binds both glutathione and the 6-chloropurine substrate in its active site. wikipedia.org The enzyme activates the thiol group of glutathione, increasing its nucleophilicity. This activated glutathione then attacks the electron-deficient C-6 position of the purine ring, displacing the chlorine atom and forming this compound. nih.goviiarjournals.org This enzymatic conjugation is a critical step in the metabolic activation of 6-chloropurine to its pharmacologically active form, 6-mercaptopurine (B1684380). nih.govmedchemexpress.com

Studies have also investigated analogs of 6-chloropurine, such as 9-norbornyl-6-chloropurine (NCP). Research has shown that NCP is also a substrate for GST, forming a glutathione conjugate (NCP-GS) as the primary metabolite. iiarjournals.org This indicates that the fundamental mechanism of GST-mediated conjugation is applicable to various 6-chloropurine derivatives. iiarjournals.org

Role of Hepatic and Renal GST Isoforms in Conjugation

The liver and kidneys are major sites for the metabolism of xenobiotics, and both organs exhibit significant GST activity. nih.goviiarjournals.org Research in rats has demonstrated that both hepatic (liver) and renal (kidney) GSTs are capable of metabolizing 6-chloropurine to this compound. nih.gov

Kinetic studies have revealed differences in the efficiency of this conjugation between the two organs. The maximal velocity (Vmax) for the formation of this compound in rat liver cytosol was found to be 166 nmol/mg of protein/min, which is substantially higher than the 24 nmol/mg of protein/min observed in kidney cytosol. nih.gov This suggests that the liver has a greater capacity for this specific metabolic reaction.

The GST superfamily is composed of several classes of isoenzymes, including Alpha, Mu, Pi, and Theta, each with distinct substrate specificities. mdpi.com While the specific human GST isoforms with the highest activity towards 6-chloropurine have been a subject of study, research with the analog NCP showed that the CCRF-CEM cell extract and liver cytosolic GST were the most efficient in catalyzing its conversion to the glutathione conjugate. iiarjournals.org Mitochondrial GST also demonstrated robust activity. iiarjournals.org

Table 1: Comparative GST Activity in Rat Tissues for this compound Formation

Tissue Vmax (nmol/mg protein/min)
Liver Cytosol 166 nih.gov
Kidney Cytosol 24 nih.gov

This table illustrates the higher catalytic efficiency of liver GSTs compared to kidney GSTs in the formation of this compound from 6-chloropurine in rats.

Factors Influencing GST Activity in this compound Synthesis

Several factors can influence the rate and extent of this compound formation by GSTs. These include:

Glutathione Availability: As a co-substrate, the intracellular concentration of glutathione is a critical determinant of the reaction rate. researchgate.net Depletion of cellular glutathione has been shown to prevent the formation of glutathione conjugates of 6-chloropurine analogs. iiarjournals.org

GST Isoform Expression: The level and type of GST isoforms present in a particular tissue or cell type will dictate the metabolic capacity for this conjugation. mdpi.comnih.gov Different isoforms exhibit varying catalytic efficiencies towards specific substrates.

Presence of Inhibitors: Various compounds can act as inhibitors of GSTs, reducing their catalytic activity and thereby decreasing the synthesis of this compound.

Genetic Polymorphisms: Variations in the genes encoding GSTs can lead to enzymes with altered activity, which can affect an individual's capacity to metabolize 6-chloropurine and similar compounds. plos.org

Non-Enzymatic Pathways of this compound Formation

While the primary route of this compound formation is enzymatic, the possibility of non-enzymatic conjugation exists. Glutathione is a potent nucleophile and can react spontaneously with highly electrophilic compounds. researchgate.net However, for a substrate like 6-chloropurine, the enzymatic catalysis by GSTs is considered the major and more efficient pathway for the formation of this compound under physiological conditions. nih.goviiarjournals.org

Cellular Location and Subcellular Compartmentalization of this compound Synthesis

The synthesis of this compound predominantly occurs in the cytosol, where the majority of GST enzymes and glutathione are located. wikipedia.orgird.fr Studies have shown that over 90% of the total GST activity is found in the cytosolic fraction of cells. ird.fr

However, GSTs are also present in other subcellular compartments, including the mitochondria and microsomes. wikipedia.orgiiarjournals.org Research on the 6-chloropurine analog NCP revealed that while liver cytosolic GST was highly efficient, mitochondrial GST also catalyzed the formation of the glutathione conjugate. iiarjournals.org This suggests that the synthesis of this compound and its analogs can occur in multiple subcellular locations, although the cytosol is the primary site.

Table 2: Subcellular Localization of GST Activity for NCP Conjugation

Subcellular Fraction Catalytic Efficiency
Liver Cytosol Most Efficient iiarjournals.org
CCRF-CEM Cell Extract Most Efficient iiarjournals.org
Mitochondria Robust iiarjournals.org

This table summarizes the relative efficiency of GSTs in different subcellular fractions in catalyzing the formation of the glutathione conjugate of the 6-chloropurine analog, NCP.

Metabolic Fates and Downstream Transformations of S 6 Purinyl Glutathione

Enzymatic Degradation Cascades

The initial steps in the metabolism of S-(6-Purinyl)glutathione involve the sequential removal of its amino acid components, a process catalyzed by specific enzymes predominantly found in the kidney. google.com This enzymatic cascade is a critical pathway for the conversion of the glutathione (B108866) conjugate into its subsequent metabolites.

Role of Gamma-Glutamyl Transpeptidase (γGT) in Glutamate (B1630785) Removal

Gamma-glutamyl transpeptidase (γGT), an enzyme located on the outer surface of cell membranes, initiates the degradation of this compound. nih.govwikipedia.org Its primary function in this context is to catalyze the transfer of the γ-glutamyl moiety from the glutathione conjugate to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.orgmdpi.com This reaction effectively removes the glutamate residue from this compound, yielding S-(6-purinyl)cysteinyl-glycine. google.com The activity of γGT is a crucial rate-limiting step in the metabolism of glutathione and its conjugates. nih.govmdpi.com This enzyme is highly expressed in tissues with significant secretory and absorptive functions, such as the kidneys. wikipedia.orgfrontiersin.org

Function of Cysteinyl Glycine (B1666218) Dipeptidase in Glycine Cleavage

Following the action of γGT, the resulting dipeptide, S-(6-purinyl)cysteinyl-glycine, is a substrate for cysteinyl glycine dipeptidase. google.com This enzyme is responsible for cleaving the peptide bond between the cysteine and glycine residues, releasing a free glycine molecule. google.comnih.gov The product of this enzymatic action is S-(6-purinyl)-L-cysteine. researchgate.net The coordinated activity of γGT and cysteinyl glycine dipeptidase is essential for the stepwise degradation of the glutathione conjugate. google.com

Cysteine Conjugate Beta-Lyase (β-lyase)-Mediated Generation of 6-Mercaptopurine (B1684380)

The final enzymatic step in this primary degradation pathway is mediated by cysteine conjugate beta-lyase (β-lyase). google.comresearchgate.net This enzyme catalyzes the β-elimination reaction of S-(6-purinyl)-L-cysteine, which results in the cleavage of the carbon-sulfur bond. researchgate.netd-nb.info This reaction liberates the active metabolite, 6-mercaptopurine (6-MP), along with pyruvate (B1213749) and ammonia. researchgate.net The kidney exhibits high levels of β-lyase activity, contributing to the organ-selective generation of 6-MP from its cysteine conjugate precursor. google.comscience.gov This targeted release is a key feature of the kidney's role in the bioactivation of certain therapeutic agents. researchgate.net

Formation and Detection of Further Purine (B94841) Thiol Metabolites

Subsequent to the generation of 6-mercaptopurine, further metabolic transformations occur, leading to the formation of other purine thiol metabolites. These downstream products are often detected in biological fluids and tissues following the administration of compounds that are metabolized to this compound.

6-Methylmercaptopurine (B131649) Production

One of the significant downstream metabolites of 6-mercaptopurine is 6-methylmercaptopurine. iiarjournals.orgresearchgate.net The formation of this metabolite is a result of the enzymatic methylation of the thiol group of 6-mercaptopurine. This metabolic step has been observed in studies involving the administration of 6-chloropurine (B14466), which is known to form this compound as an intermediate. iiarjournals.orgresearchgate.net The detection of 6-methylmercaptopurine in plasma, liver, and kidney tissues confirms this metabolic pathway. nih.gov

6-Thiouric Acid Formation

Another important metabolite in the downstream pathway of 6-mercaptopurine is 6-thiouric acid. iiarjournals.orgresearchgate.net This metabolite is formed through the oxidation of 6-mercaptopurine. iiarjournals.org Similar to 6-methylmercaptopurine, 6-thiouric acid has been identified in various tissues and urine following the administration of precursors to this compound. google.comnih.gov The presence of both 6-methylmercaptopurine and 6-thiouric acid highlights the multiple metabolic routes that follow the initial enzymatic degradation of this compound. iiarjournals.orgresearchgate.net

Metabolite Detection Summary

MetabolitePrecursor Compound(s)Tissues/Fluids Detected InKey Enzymes Involved
S-(6-purinyl)cysteinyl-glycineThis compoundKidneyGamma-Glutamyl Transpeptidase (γGT)
S-(6-purinyl)-L-cysteineS-(6-purinyl)cysteinyl-glycineKidneyCysteinyl Glycine Dipeptidase
6-Mercaptopurine (6-MP)S-(6-purinyl)-L-cysteineKidney, Urine, Plasma, LiverCysteine Conjugate Beta-Lyase (β-lyase)
6-Methylmercaptopurine6-MercaptopurinePlasma, Liver, Kidney, UrineThiopurine S-methyltransferase (TPMT)
6-Thiouric Acid6-MercaptopurinePlasma, Liver, Kidney, UrineXanthine Oxidase

Role of the Mercapturic Acid Pathway in this compound Disposition

The mercapturic acid pathway represents a crucial route for the biotransformation and detoxification of a wide array of electrophilic xenobiotics and endogenous compounds. frontiersin.orgwikipedia.org This metabolic cascade begins with the conjugation of the electrophile with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). frontiersin.orgiiarjournals.org The resulting glutathione S-conjugate is then sequentially catabolized. wikipedia.org In the context of this compound, which is formed from the conjugation of compounds like 6-chloropurine with GSH, this pathway is central to its metabolic fate. iiarjournals.orgnih.gov

The initial steps of the pathway involve the removal of the glutamate and glycine residues from the glutathione moiety of this compound. This is accomplished by the successive actions of γ-glutamyltranspeptidase (GGT) and dipeptidases, which are typically located on the cell surface, particularly in the kidney. frontiersin.orgnih.gov This enzymatic processing yields the corresponding cysteine S-conjugate, S-(6-purinyl)-L-cysteine. frontiersin.orgacs.org This cysteine conjugate is the penultimate metabolite before the final step of the pathway. wikipedia.org The conversion of glutathione conjugates into their corresponding mercapturic acids facilitates their clearance from the body. frontiersin.org

EnzymeRole in Mercapturic Acid Pathway
Glutathione S-Transferase (GST) Catalyzes the initial conjugation of an electrophile (e.g., 6-chloropurine) with glutathione to form the S-conjugate (e.g., this compound). frontiersin.orgnih.gov
γ-Glutamyltranspeptidase (GGT) Removes the γ-glutamyl residue from the glutathione S-conjugate. frontiersin.orgnih.gov
Dipeptidases Cleave the glycine residue from the resulting cysteinylglycine (B43971) S-conjugate to form the cysteine S-conjugate. frontiersin.orgwikipedia.org
N-Acetyltransferases (NATs) Catalyze the final acetylation of the cysteine S-conjugate to form the mercapturic acid. wikipedia.orgwikipedia.org

Acetylation of Cysteine S-Conjugates by N-Acetyltransferases

The final and defining step in the mercapturic acid pathway is the N-acetylation of the cysteine S-conjugate. wikipedia.org For this compound, after its conversion to S-(6-purinyl)-L-cysteine, this intermediate is a substrate for N-acetyltransferases (NATs). wikipedia.orgresearchgate.net These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of the cysteine residue. wikipedia.orgresearchgate.net

This reaction produces the final metabolite, S-(6-purinyl)-N-acetyl-L-cysteine, which is the specific mercapturic acid derived from this compound. nih.govresearchgate.netnih.gov The enzyme primarily responsible for this transformation is cysteine-S-conjugate N-acetyltransferase (EC 2.3.1.80). wikipedia.org This acetylation step is critical as it converts the cysteine conjugate into a more water-soluble and readily excretable product, effectively completing the detoxification process. wikipedia.org Genetic polymorphisms in NAT enzymes can lead to variations in acetylation capacity among individuals, which may influence the rate of metabolism and excretion of compounds processed through this pathway. nih.govkau.edu.sa

Transport and Excretion of Final Metabolites

Once formed, the glutathione S-conjugate and its subsequent metabolites, including the final mercapturic acid, are actively transported out of cells and eliminated from the body, primarily via the urine. wikipedia.orgresearchgate.net This transport is mediated by several families of efflux pumps, most notably the multidrug resistance-associated proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily (specifically ABCC). snmjournals.orguio.no

MRP1 (ABCC1), for instance, is known to be abundantly expressed in various tissues, including the lung epithelial barrier, and plays a significant role in effluxing glutathione conjugates from cells. snmjournals.org Studies using tracer compounds structurally related to this compound, such as S-(6-(7-[11C]methylpurinyl))glutathione, have demonstrated that their elimination is heavily dependent on MRP1 and other transporters like MRP4 (ABCC4). acs.orgsnmjournals.orguio.no The final mercapturic acid, S-(6-purinyl)-N-acetyl-L-cysteine, is a polar, water-soluble compound that is efficiently excreted by the kidneys into the urine. nih.govresearchgate.net The detection of S-(6-purinyl)-N-acetyl-L-cysteine in urine serves as a biomarker confirming that the parent compound has been processed through the mercapturic acid pathway. researchgate.net

Transporter FamilyMember(s)Role in Metabolite Disposition
ATP-binding cassette (ABC) Transporters MRP1 (ABCC1), MRP4 (ABCC4)Mediate the efflux of glutathione S-conjugates and their metabolites from cells into the bloodstream or bile, facilitating their transport to excretory organs like the kidney. acs.orgsnmjournals.orguio.no

Cellular and Molecular Interactions of S 6 Purinyl Glutathione

Interplay with Global Glutathione (B108866) Redox Homeostasis

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, existing in both reduced (GSH) and oxidized (GSSG) forms. nih.govmdpi.commdpi.com The ratio of GSH to GSSG is a critical indicator of the cellular redox state, with a high ratio signifying a healthy, reducing environment. nih.govnih.gov S-(6-Purinyl)glutathione's interaction with this system can have significant effects on cellular function.

The formation of this compound is intrinsically linked to the cellular pool of reduced glutathione. The synthesis of this compound involves the conjugation of GSH with a purine (B94841) derivative, such as 6-mercaptopurine (B1684380) or 6-chloropurine (B14466). ontosight.ainih.gov This conjugation reaction consumes GSH, which can lead to a decrease in its cellular concentration.

Studies have shown that the administration of compounds that are metabolized to this compound can lead to a depletion of cellular GSH. iiarjournals.org For instance, the novel nucleoside analog 9-norbornyl-6-chloropurine (NCP) was found to induce glutathione depletion in treated cancer cells. iiarjournals.org This reduction in GSH levels can shift the GSH/GSSG ratio, leading to a more oxidized cellular environment. mdpi.commdpi.com A lower GSH/GSSG ratio is often associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com

Conversely, the breakdown of this compound can release its constituent parts, potentially influencing the glutathione pool, although the primary impact observed in research models is the depletion of GSH during its formation.

The altered balance of GSH and GSSG caused by this compound metabolism can, in turn, affect the activity of various glutathione-dependent enzymes. These enzymes are crucial for a multitude of cellular processes, including detoxification, antioxidant defense, and signal transduction. mdpi.comresearchgate.net

Key enzymes in this context include:

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of GSH to a wide array of electrophilic compounds, a critical step in detoxification. mdpi.comfrontiersin.org The formation of this compound from 6-chloropurine is catalyzed by GSTs. nih.goviiarjournals.org High levels of this compound formation can thus impact the availability of GSH for other GST-mediated reactions.

Glutathione Peroxidases (GPx): These enzymes utilize GSH to reduce harmful peroxides, such as hydrogen peroxide and lipid hydroperoxides. mdpi.comnih.gov A depletion of GSH can impair GPx activity, leaving the cell more vulnerable to oxidative damage.

Research on the compound NCP demonstrated that its metabolism, which involves the formation of a glutathione conjugate, affects the activity of several GSH-dependent enzymes. iiarjournals.org This highlights the broader impact of this compound formation on cellular enzymatic machinery.

Impact on Cellular Reduced (GSH) and Oxidized (GSSG) Glutathione Levels

This compound as a Prodrug Precursor in Specific Enzymatic Cascades

A significant area of research interest is the use of this compound and related S-conjugates as prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. google.com This strategy can be employed to enhance the targeted delivery of drugs to specific tissues, thereby increasing efficacy and reducing systemic toxicity.

This compound can serve as a precursor to the active anticancer drug 6-mercaptopurine (6-MP). nih.govnih.gov The targeted delivery of 6-MP to the kidneys has been a particular focus of this research. google.comnih.gov The mechanism relies on the unique enzymatic profile of the kidneys.

The conversion of this compound to 6-MP involves a multi-step enzymatic cascade: google.com

γ-Glutamyltranspeptidase (GGT): This enzyme, which is highly expressed on the outer surface of renal proximal tubule cells, initiates the breakdown of this compound by cleaving the γ-glutamyl bond. frontiersin.orggoogle.comnih.gov

Dipeptidases: The resulting cysteinylglycine (B43971) conjugate is further processed by dipeptidases, which remove the glycine residue to form S-(6-purinyl)-L-cysteine. google.comnih.gov

Cysteine S-conjugate β-lyase: This renal enzyme then cleaves the C-S bond of S-(6-purinyl)-L-cysteine, releasing the active drug, 6-mercaptopurine. google.comnih.gov

This enzymatic pathway is predominantly active in the kidneys, allowing for the selective release of 6-MP in this organ. google.com Studies in rats have demonstrated that administration of this compound leads to the formation of 6-MP and its metabolites in the urine. google.com

The effectiveness of this compound as a prodrug is also dependent on its transport into and accumulation within target cells. Research using freshly isolated rat renal cells has been instrumental in elucidating these dynamics. nlk.cz

More recent research has also explored the development of radiolabeled purine-derived prodrugs for imaging multidrug resistance-associated protein 1 (MRP1) activity with PET scans. acs.org In these models, a fluorinated 6-halopurine is designed to conjugate with GSH within the brain, forming a substrate that is then effluxed by MRP1. acs.org This demonstrates the ongoing investigation into the transport and metabolic fate of such glutathione conjugates in different biological systems.

Mechanism of Targeted Delivery and Release of Active Purine Analogs in Research Models

Potential for S-Glutathionylation of Proteins and its Functional Implications

S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide bond with a cysteine residue on a protein. mdpi.comnih.govmdpi.com This process is a key mechanism of redox signaling and regulation, protecting protein thiols from irreversible oxidation and modulating protein function. nih.govmdpi.comfrontiersin.org

While direct evidence for this compound itself acting as a glutathionylating agent is not the primary focus of existing research, the compound's impact on the cellular redox environment is highly relevant to this process. The depletion of GSH and the shift towards a more oxidizing environment, as discussed in section 4.1.1, are conditions known to promote protein S-glutathionylation. mdpi.comnih.gov

Under conditions of oxidative stress, which can be induced by processes that consume GSH, the following can occur:

The direct reaction of oxidized glutathione (GSSG) with protein thiols.

The reaction of protein sulfenic acids (a mild oxidation product of cysteine) with GSH. mdpi.com

Therefore, while this compound is primarily a product of GSH conjugation, its formation can create a cellular state that favors the S-glutathionylation of a wide range of proteins. This can have diverse functional consequences, as S-glutathionylation has been shown to regulate proteins involved in:

Cell signaling pathways nih.gov

Energy metabolism bmbreports.org

Apoptosis nih.gov

Gene expression researchgate.net

The potential for this compound metabolism to indirectly trigger widespread changes in protein S-glutathionylation represents an important, albeit less directly studied, aspect of its molecular interactions.

Modulation of Protein Structure and Activity via Thiol Modification

The conjugation of glutathione to proteins, known as S-glutathionylation, is a reversible post-translational modification that targets cysteine thiol groups. mdpi.commdpi.com This process represents a key mechanism for redox regulation and cellular signaling. mdpi.comsemanticscholar.org S-glutathionylation involves the formation of a mixed disulfide bond between the cysteine residue of a protein and the glutathione molecule (Prot-S-S-G). mdpi.combmbreports.org While this compound itself is a stable conjugate, the principle of S-glutathionylation, which it exemplifies, is central to its biological context. The formation of such protein-glutathione adducts can occur non-enzymatically under conditions of oxidative stress or be catalyzed by enzymes like Glutathione S-transferases (GSTs). mdpi.comsemanticscholar.org

This modification can profoundly alter a protein's three-dimensional structure, which in turn affects its activity, stability, and interaction with other molecules. mdpi.com The addition of the bulky glutathione tripeptide can block active sites, disrupt protein-protein interactions, or induce conformational changes that modulate function. mdpi.commdpi.com Initially viewed as a protective mechanism to prevent the irreversible oxidation of cysteine thiols to sulfinic (SO₂H) or sulfonic (SO₃H) acids, S-glutathionylation is now recognized as a critical regulatory switch. mdpi.com

Numerous proteins involved in various cellular processes are regulated by S-glutathionylation, highlighting the broad impact of this modification.

Table 1: Examples of Proteins Regulated by S-Glutathionylation

Protein Class Specific Example Functional Consequence of S-Glutathionylation
Enzymes Creatine Kinase Inhibition of enzymatic activity. mdpi.com
Cytoskeletal Proteins Actin Alteration of filament dynamics. mdpi.com
Transcription Factors c-Jun Inhibition of DNA binding activity. semanticscholar.org
Peroxidases Peroxiredoxin 6 (Prx6) Inactivation of peroxidase activity. mdpi.com

| Signaling Proteins | Protein Kinase C (PKC) | Modulation of kinase activity. torvergata.it |

This table provides examples of proteins regulated by the general mechanism of S-glutathionylation to illustrate the functional consequences of this type of thiol modification.

Role in Cellular Signaling and Regulatory Pathways through Protein Conjugation

The formation of glutathione-protein conjugates is a pivotal event in redox-sensitive cell signaling. semanticscholar.orgtorvergata.it By reversibly modifying key proteins, S-glutathionylation acts as a transducer of redox signals, translating changes in the cellular oxidative state into specific biological responses. mdpi.comtorvergata.it This modification is involved in the regulation of gene expression, metabolism, cell survival, and apoptosis. mdpi.com

The enzymatic conjugation of glutathione to substrates is often mediated by Glutathione S-transferases (GSTs). mdpi.comfrontiersin.org GSTs, particularly the Pi class (GSTP), can facilitate the formation of S-glutathionylated proteins. mdpi.com The formation of this compound from xenobiotics like 6-chloropurine is catalyzed by hepatic and renal GSTs. nih.gov This reaction is a key step in the biotransformation of such compounds and integrates them into cellular metabolic and signaling networks. frontiersin.orgnih.gov

Changes in the cellular ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), can govern the extent of S-glutathionylation and thus influence signaling pathways. torvergata.it An increase in oxidative stimuli can lower the GSH/GSSG ratio, promoting the S-thiolation of proteins and altering their function. torvergata.it For instance, the S-glutathionylation of transcription factors can inhibit their ability to bind DNA, thereby controlling gene expression in response to oxidative stress. torvergata.it Although direct signaling roles for the this compound conjugate itself are not extensively detailed, its formation and subsequent processing are integral parts of pathways that respond to xenobiotics and regulate cellular fate. ontosight.ainih.gov

Interactions with Other Metabolic Pathways (e.g., Purine Salvage, De novo Synthesis)

This compound is a critical intermediate that links glutathione metabolism with the purine metabolic pathways. ontosight.ai It is notably formed from the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP) and related compounds like 6-chloropurine. ontosight.ainih.gov The conjugation of 6-MP with glutathione is a reaction catalyzed by Glutathione S-transferase (GST). ontosight.aifrontiersin.org

Once formed, this compound enters the mercapturic acid pathway. frontiersin.org It is processed extracellularly by enzymes such as γ-glutamyl transpeptidase (γGT), which removes the γ-glutamyl residue, and dipeptidases, which remove the glycyl group. frontiersin.orgnih.gov This cascade of reactions can ultimately release the active drug, 6-mercaptopurine, linking its metabolism directly to the purine salvage pathway . frontiersin.org

The purine salvage pathway is a metabolic route that recycles purine bases from the degradation of nucleotides, converting them back into usable nucleotides. vt.edu This pathway is crucial for organisms that cannot synthesize purines de novo (from simple precursors). researchgate.net The released 6-MP is a substrate for the salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into thioinosine monophosphate (TIMP). vt.edu

TIMP is a key cytotoxic metabolite that interferes with purine metabolism in two major ways:

Inhibition of De Novo Purine Synthesis : TIMP inhibits several crucial enzymes in the de novo purine synthesis pathway, including the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). pixorize.commdpi.com This starves the cell of essential building blocks for DNA and RNA synthesis.

Incorporation into Nucleic Acids : TIMP can be further metabolized to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity and cell death.

Therefore, the formation and metabolism of this compound are intimately connected to both the purine salvage and de novo synthesis pathways. It acts as a transport and metabolic intermediate of 6-MP, whose therapeutic and cytotoxic effects are realized through the disruption of normal purine nucleotide metabolism. ontosight.aipixorize.com

Table 2: Key Enzymes and Interactions in this compound and Purine Metabolism

Compound/Pathway Interacting Enzyme Role/Interaction
This compound Formation Glutathione S-transferase (GST) Catalyzes the conjugation of glutathione to 6-mercaptopurine or 6-chloropurine. nih.govfrontiersin.org
This compound Metabolism γ-Glutamyl transpeptidase (γGT) Initiates the breakdown of the glutathione conjugate in the mercapturic acid pathway. frontiersin.orgnih.gov
Purine Salvage Pathway Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) Converts the released 6-mercaptopurine into the active metabolite thioinosine monophosphate (TIMP). vt.edu

| De Novo Purine Synthesis | IMP Dehydrogenase & others | Inhibited by TIMP, blocking the synthesis of AMP and GMP from IMP. pixorize.com |

Table 3: List of Compounds Mentioned

Compound Name
This compound
6-Mercaptopurine (6-MP)
6-Chloropurine
Glutathione (GSH)
Glutathione Disulfide (GSSG)
Cysteine
Creatine Kinase
Actin
c-Jun
Peroxiredoxin 6 (Prx6)
Protein Kinase C (PKC)
Thioinosine monophosphate (TIMP)
Inosine monophosphate (IMP)
Adenosine monophosphate (AMP)
Guanosine monophosphate (GMP)

Investigative Methodologies for S 6 Purinyl Glutathione Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating S-(6-Purinyl)glutathione from other cellular components, enabling its accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. nih.goviiarjournals.org The versatility of HPLC is enhanced by coupling it with various detection methods, each offering distinct advantages in sensitivity and selectivity.

UV Detection: HPLC with UV detection is a common approach for quantifying glutathione (B108866) and its derivatives. researchgate.netnih.gov For instance, a simple HPLC-UV method has been developed for the determination of glutathione in cell lines, where detection is carried out at a specific wavelength (e.g., 280 nm) after derivatization to form a stable product. nih.gov In studies involving purine (B94841) analogs, analytical HPLC with UV detection at 265 nm has been used to monitor the formation of glutathione conjugates. nih.govacs.org

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is employed. scispace.com This often involves pre-column derivatization with a fluorescent labeling reagent, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) or o-phthalaldehyde (B127526) (OPA), to create a highly fluorescent derivative that can be easily detected. scispace.comspringernature.com This method is particularly useful for analyzing low concentrations of glutathione in biological samples like plasma. scispace.com

Electrochemical Detection: While less commonly cited specifically for this compound, electrochemical detection is a powerful technique for analyzing thiols and can be applied to glutathione analysis, offering high sensitivity. scispace.com

The choice of mobile phase and column is critical for successful separation. Reversed-phase columns, such as C8 or C18, are frequently used. nih.govnih.govacs.org The mobile phase typically consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. nih.govnih.govacs.org

Capillary Electrophoresis for this compound and its Metabolites

Capillary electrophoresis (CE) provides an alternative and complementary separation technique to HPLC, particularly for polar and ionic compounds like this compound and its metabolites. ceu.esnih.gov CE separates analytes based on their differential migration in an electric field within a narrow capillary. ceu.esoiv.int

Key advantages of CE include small sample volume requirements, minimal sample preparation, and the ability to analyze compounds in aqueous media. ceu.es Capillary Zone Electrophoresis (CZE), a common mode of CE, has been successfully used for the simultaneous determination of glutathione and its oxidized form. upwr.edu.pl The separation is influenced by factors such as the composition of the background electrolyte (BGE), applied voltage, and capillary temperature. nih.gov For detection, CE is often coupled with UV or laser-induced fluorescence (LIF) detectors, the latter offering high sensitivity after derivatization with fluorescent tags like monobromobimane (B13751) (MBB). oiv.int

Mass Spectrometry (MS)-Based Approaches for Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its associated molecules.

Identification of this compound and its Metabolic Products (e.g., Fast Atom Bombardment MS)

Mass spectrometry provides definitive identification of this compound and its metabolites by determining their mass-to-charge ratio (m/z). acs.orgresearchgate.net A historically significant soft ionization technique, Fast Atom Bombardment Mass Spectrometry (FAB-MS), has been instrumental in the characterization of non-volatile and thermally unstable compounds like PG. researchgate.netcreative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules, typically forming protonated molecules [M+H]+. creative-proteomics.comwikipedia.orgnumberanalytics.com This technique was successfully used to isolate and characterize this compound from the bile of rats administered with 6-chloropurine (B14466). nih.gov

Modern MS techniques, such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS), have largely superseded FAB-MS, offering greater sensitivity and detailed structural information through tandem mass spectrometry (MS/MS) experiments. waters.com

Quantitative Analysis of this compound in Biological Matrices

For the precise measurement of this compound levels in biological samples, targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netfrontiersin.org This approach offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in a multiple-reaction monitoring (MRM) acquisition mode. researchgate.netfrontiersin.org

To ensure accuracy, stable isotope-labeled internal standards are often used. researchgate.net The method involves extracting the analyte from the biological matrix (e.g., plasma, tissue homogenates), followed by chromatographic separation and MS detection. researchgate.net Such quantitative methods are crucial for pharmacokinetic studies and for understanding the metabolic fate of purine-based drugs.

Investigation of Protein Adducts and Conjugates

This compound is a glutathione conjugate, and its formation represents a key detoxification pathway. ontosight.ainih.gov However, reactive metabolites that are precursors to such conjugates can also form adducts with proteins. unizg.hr Mass spectrometry, particularly LC-MS/MS, is a powerful tool for identifying and characterizing these protein adducts. frontiersin.orgunizg.hr

The general workflow involves incubating the compound of interest with liver microsomes or other enzyme systems in the presence of the target protein. frontiersin.org The protein is then digested, typically with trypsin, and the resulting peptides are analyzed by LC-MS/MS to identify any modifications corresponding to the adduction of the reactive metabolite. frontiersin.orgunizg.hr This type of analysis helps in understanding the mechanisms of toxicity and in assessing the potential for a drug candidate to form reactive metabolites. waters.comunizg.hr

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Metabolite Detection

Spectrophotometric and fluorometric assays are fundamental techniques for quantifying enzyme activity and detecting metabolites involved in the formation and breakdown of this compound. These methods rely on measuring changes in light absorbance or fluorescence intensity, respectively, to monitor the progress of a biochemical reaction.

The formation of this compound from precursors like 6-chloropurine is catalyzed by Glutathione S-transferases (GSTs). nih.gov The activity of these enzymes can be determined using various assays. A classic spectrophotometric method involves the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which, when conjugated with glutathione (GSH), forms a product that leads to an increase in absorbance at 340 nm. Fluorometric assays offer an alternative with often higher sensitivity. nih.gov For instance, the substrate monochlorobimane (B1663430) (MCB) is nearly non-fluorescent until it reacts with GSH in a GST-catalyzed reaction, after which it emits a strong blue fluorescence (Excitation/Emission ≈ 380/461 nm).

Research has utilized these principles to characterize the enzymatic formation of this compound. Studies with rat hepatic and renal GSTs demonstrated the metabolism of 6-chloropurine to this compound. nih.gov The maximal reaction velocities (Vmax) were determined to be 166 nmol/mg of protein/min for liver cytosol and 24 nmol/mg of protein/min for kidney cytosol, highlighting the liver's high capacity for this conjugation reaction. nih.gov

Furthermore, the subsequent metabolism of this compound can be monitored. For example, the activity of renal β-lyase, an enzyme that can act on cysteine conjugates derived from this compound, has been determined by measuring the formation of the ultimate product, 6-mercaptopurine (B1684380). This is often achieved using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, a specialized spectrophotometric technique, set to a wavelength of 254 nm.

Table 1: Examples of Spectrophotometric and Fluorometric Assays in Glutathione Conjugate Research

Assay Type Principle Analyte/Enzyme Detection Method Wavelength (nm)
Spectrophotometric Increased absorbance upon conjugation of CDNB with GSH. Glutathione S-transferase (GST) UV-Vis Spectrophotometer 340
Fluorometric Increased fluorescence upon conjugation of MCB with GSH. Glutathione S-transferase (GST) Fluorescence Plate Reader Ex: 380 / Em: 461
Spectrophotometric (HPLC) Separation and quantification of a UV-active metabolite. 6-mercaptopurine (from β-lyase activity) HPLC with UV Detector 254

This table provides illustrative examples of common assay types and is not an exhaustive list.

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful methodology used to trace the metabolic fate of compounds in biological systems. This technique involves replacing an atom in a molecule with its heavier, non-radioactive (stable) or radioactive isotope. By tracking the labeled molecule and its metabolites, researchers can elucidate complex metabolic pathways, determine rates of conversion, and study transport mechanisms. ucla.edusigmaaldrich.comscripps.edu

In the context of this compound research, isotopic labeling has been pivotal, particularly for in vivo imaging studies using Positron Emission Tomography (PET). acs.orgresearchgate.net A key strategy involves the use of a "pro-tracer"—a compound that is not itself the final molecule of interest but is converted into it within the target tissue. nih.govnih.gov

A prominent example is 6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP), a pro-tracer developed to study the activity of the Multidrug Resistance-Associated Protein 1 (MRP1). nih.govnih.gov After administration, [¹¹C]BMP readily enters cells and is rapidly conjugated with glutathione by intracellular GSTs to form S-(6-(7-[¹¹C]methylpurinyl))glutathione ([¹¹C]MPG), a radiolabeled analog of this compound. nih.gov Since the resulting glutathione conjugate is a substrate for the MRP1 efflux pump, its rate of clearance from the tissue, as measured by PET, provides a direct assessment of MRP1 activity in vivo. nih.govacs.orgnih.gov This approach has been successfully used to measure MRP1 function in the brain and lungs of animal models. nih.gov

To support these studies, non-radioactive reference compounds are also synthesized. For example, S-[6-(7-(2-fluoroethyl)purinyl)]glutathione was prepared to serve as a standard for biological assays. acs.orgnih.gov Researchers have also explored tracers with different isotopes, such as 6-bromo-7-(2-[¹⁸F]fluoroethyl)purine, which utilizes the longer half-life of fluorine-18 (B77423) for PET imaging. acs.orgresearchgate.netnih.gov

Beyond PET, other mass spectrometry-based methods have been crucial. In early studies, this compound itself was definitively identified and characterized from the bile of rats administered 6-chloropurine using fast atom bombardment mass spectrometry. nih.govresearchgate.net More advanced techniques use stable-isotope labeled glutathione to trap reactive metabolites, which helps in their detection and avoids false positives during mass spectrometric analysis. waters.com

Table 2: Isotopic Tracers and Methods in this compound Research

Tracer/Label Purpose Key Finding Detection Technology
6-bromo-7-[¹¹C]methylpurine ([¹¹C]BMP) Pro-tracer for in vivo formation of a labeled S-purinyl-glutathione conjugate to measure MRP1 transporter activity. nih.govnih.gov Efflux of the resulting [¹¹C]MPG conjugate from tissues is dependent on MRP1 activity. nih.govnih.gov Positron Emission Tomography (PET)
6-bromo-7-(2-[¹⁸F]fluoroethyl)purine Pro-tracer utilizing a longer-lived isotope (¹⁸F) for PET imaging of MRP1 activity. acs.orgnih.gov Demonstrated good brain uptake and rapid conjugation with glutathione in vivo. acs.orgnih.gov Positron Emission Tomography (PET)
[³⁵S]Glutathione Labeled glutathione used to synthesize a radiolabeled S-purinyl-glutathione conjugate ([³⁵S]MPG) for in vitro and ex vivo transport studies. atsjournals.org Used to confirm that the glutathione conjugate, not the precursor, is the primary MRP1 substrate. atsjournals.org Scintillation Counting, HPLC
Stable-Isotope Labeled Glutathione Used for trapping and identifying reactive metabolites in complex mixtures. Enhances accuracy and avoids false positives in mass spectrometry-based screening. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This table highlights key examples of isotopic labeling strategies used in the study of this compound and its analogs.

Research Perspectives and Future Directions in S 6 Purinyl Glutathione Studies

Comprehensive Mapping of Enzymatic Affinities and Reaction Kinetics

The metabolic fate of S-(6-Purinyl)glutathione is dictated by a series of enzymatic reactions. A primary focus of future research is to create a comprehensive map of these enzyme interactions and their kinetic profiles. The formation of this compound from precursors like 6-chloropurine (B14466) is catalyzed by Glutathione (B108866) S-transferases (GSTs). nih.goviiarjournals.org Studies in rats have shown that the Vmax values for this conjugation reaction in liver and kidney cytosol are 166 and 24 nmol/mg of protein/min, respectively, highlighting the liver's high capacity for this biotransformation. nih.gov

Once formed, this compound becomes a substrate for enzymes in the mercapturic acid pathway. frontiersin.orgfrontiersin.org This pathway involves sequential cleavage of the glutathione molecule. Gamma-glutamyl transpeptidase (γGT) removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine (B1666218) residue, leaving S-(6-purinyl)-L-cysteine. google.com This cysteine conjugate can then be acted upon by cysteine conjugate β-lyase to release the active drug, 6-mercaptopurine (B1684380). google.comacs.org The efficiency of these enzymatic steps is crucial for the prodrug strategy, where this compound or its analogs are designed to be activated selectively in tissues with high concentrations of these enzymes, such as the kidney. google.comwisc.edu

Future research must focus on determining the kinetic parameters (Km and Vmax) for each of these enzymatic steps with human enzymes to better predict the compound's behavior in patients. Understanding the isoform specificity, particularly for GSTs and β-lyases, will be critical for designing highly targeted therapies.

Table 1: Enzymes Involved in the Metabolism of this compound and its Precursors/Metabolites

Enzyme Role Substrate(s) Product(s) Biochemical Significance
Glutathione S-transferase (GST) Conjugation 6-chloropurine, Glutathione This compound Catalyzes the formation of the glutathione conjugate, a key step in the metabolism of purine (B94841) analogs. nih.goviiarjournals.org
Gamma-glutamyl transpeptidase (γGT) Cleavage of γ-glutamyl moiety This compound S-(6-purinyl)-cysteinyl-glycine Initiates the breakdown of the glutathione conjugate, often localized on the plasma membrane. frontiersin.orggoogle.com
Cysteinyl glycine dipeptidase Cleavage of glycine moiety S-(6-purinyl)-cysteinyl-glycine S-(6-Purinyl)-L-cysteine Continues the degradation pathway towards the cysteine conjugate. google.com

| Cysteine conjugate β-lyase | C-S bond cleavage | S-(6-Purinyl)-L-cysteine | 6-mercaptopurine (active drug) | The final activation step, releasing the cytotoxic agent. Its high activity in the kidney is exploited for targeted drug delivery. google.comacs.org |

Elucidating the Role of this compound in Specific Purine Metabolism Disorders

Purines are fundamental molecules for cellular growth, proliferation, and energy metabolism. mdpi.com Disorders in purine metabolism can lead to severe diseases. While this compound is not a natural endogenous metabolite, its formation is highly relevant in the context of pharmacological intervention in diseases characterized by dysregulated purine metabolism, such as certain cancers.

For instance, 6-mercaptopurine is a cornerstone therapy for acute lymphocytic leukemia, a disease of abnormal cell proliferation. ontosight.ainih.gov The metabolism of 6-MP and its prodrugs via the this compound pathway is a critical determinant of therapeutic outcomes. ontosight.ai Future research should investigate how the metabolic flux through this pathway is altered in cancer cells, which often exhibit elevated glutathione levels and GST activity as a resistance mechanism. nih.gov Understanding these alterations could lead to strategies to overcome drug resistance.

Furthermore, exploring the interaction of the this compound pathway with endogenous purine metabolism is a key research direction. For example, it is important to determine if the intermediates or byproducts of this compound metabolism interfere with or are processed by enzymes involved in conditions like hyperuricemia. mdpi.com Such studies could reveal potential drug-drug interactions or off-target effects in patients with comorbid purine metabolism disorders.

Development of Advanced Analytical Tools for High-Throughput Screening and in situ Analysis

Progress in understanding this compound relies heavily on the analytical methods used for its detection and quantification. Currently, techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry (including Fast Atom Bombardment Mass Spectrometry) are employed to identify and measure the compound and its metabolites in biological samples like bile, urine, and tissue homogenates. nih.govgoogleapis.com

The future demands more advanced analytical platforms. The development of high-throughput screening (HTS) assays is essential for rapidly evaluating libraries of potential prodrugs based on the this compound scaffold. Coupling automated liquid handling systems with sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would enable the rapid profiling of metabolic stability and enzymatic turnover for numerous analog compounds. nih.gov

Moreover, there is a critical need for tools that allow for in situ analysis. Techniques such as mass spectrometry imaging (MSI) could provide invaluable insights by visualizing the spatial distribution of this compound and its subsequent metabolites directly within tissue sections. This would allow researchers to confirm, at a microscopic level, whether a prodrug is being selectively activated in target tissues (e.g., a tumor or the kidney) versus non-target tissues, providing a deeper understanding of its selectivity and potential toxicity.

Computational Modeling and Structural Biology of this compound-Enzyme Interactions

While experimental studies are crucial, computational and structural biology approaches offer a powerful lens to examine the interactions between this compound and its metabolizing enzymes at an atomic level. Although specific crystal structures of enzymes complexed with this compound are not yet available, a wealth of structural information exists for related enzymes, particularly Glutathione S-transferases (GSTs). wuxibiology.com

Future research should leverage this knowledge to build predictive computational models.

Molecular Docking: This can be used to predict the binding pose of this compound within the active sites of enzymes like GST and γGT. GSTs have a distinct G-site for binding glutathione and a variable, hydrophobic H-site for the substrate. wuxibiology.com Docking studies could reveal how the purine moiety of this compound fits into the H-site and what interactions stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-substrate complex over time, providing insights into the conformational changes required for catalysis and helping to calculate binding free energies.

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of key enzymes like human β-lyase or γGT in complex with this compound or its analogs remains a primary goal. Such structures would provide definitive experimental validation for computational models and offer a precise blueprint for the rational design of next-generation prodrugs with enhanced specificity and efficiency. wuxibiology.com

These computational and structural approaches will be instrumental in understanding the molecular basis of enzyme affinity and guiding the synthesis of novel, more effective therapeutic agents. researchgate.net

Exploration of this compound Analogs and Their Biochemical Relevance

The concept of using this compound as a template for prodrug design has spurred the development of numerous analogs, each with specific biochemical rationale. nih.gov The primary goal is to enhance tissue selectivity, thereby increasing the therapeutic index of cytotoxic drugs like 6-mercaptopurine and 6-thioguanine. nih.gov

Researchers have synthesized a variety of analogs designed to be selectively processed by enzymes that are abundant in target tissues, particularly the kidney. frontiersin.orggoogle.com These analogs modify the glutathione carrier to create a multi-step activation process, requiring a sequence of enzymatic reactions that occur predominantly in the desired location. google.com For example, S-(6-purinyl)-L-cysteine (PC) was designed to be a direct substrate for renal β-lyase. wuxibiology.com To further improve selectivity, this compound (PG) and S-(6-purinyl)-N-acetyl-L-cysteine (NAPC) were created, which require initial processing by γGT/dipeptidase or acylase, respectively, before the final β-lyase activation step. google.comnih.gov This multi-enzyme requirement reduces premature drug release in non-target tissues. google.com

The exploration of these analogs is a vibrant area of research. Future work will likely focus on synthesizing novel derivatives with even greater selectivity and tailored activation kinetics. This includes exploring different amino acid conjugates, such as homocysteine derivatives, and even non-natural linkers that can be cleaved by tumor-specific enzymes. nih.gov The ultimate goal is to create a prodrug that is stable in circulation, avoids uptake by healthy tissues, and is rapidly and efficiently converted to its active form only within the target cancer cells.

Table 2: Selected Analogs of this compound and Their Biochemical Rationale

Compound Name Abbreviation Active Drug Released Rationale for Design & Biochemical Relevance
S-(6-Purinyl)-L-cysteine PC 6-mercaptopurine Designed as a direct substrate for cysteine conjugate β-lyase, exploiting the high activity of this enzyme in the kidney for selective drug release. frontiersin.orgnih.gov
S-(Guanin-6-yl)-L-cysteine GC 6-thioguanine An analog of PC designed to release the anticancer drug 6-thioguanine, also targeting kidney-specific activation by β-lyase. nih.gov
S-(6-Purinyl)-N-acetyl-L-cysteine NAPC 6-mercaptopurine Requires two kidney-abundant enzymes for activation (renal acylase and β-lyase), aiming for higher renal selectivity compared to PC. google.comnih.gov
S-(6-Purinyl)-L-homocysteine PHC 6-mercaptopurine Designed to undergo transamination by β-lyase followed by non-enzymatic elimination to release 6-MP, showing slightly improved kidney selectivity. google.comnih.gov

| 9-Norbornyl-6-chloropurine Glutathione Conjugate | NCP-GS | N/A (acts by depleting GSH) | An analog where the purine is substituted at position 9. Its formation depletes cellular glutathione, increasing cytotoxicity in cancer cells. iiarjournals.org |

Q & A

Q. What experimental models are validated for studying the renal transport and metabolic pathways of S-(6-Purinyl)glutathione?

Rodent models, particularly rats, are widely used to investigate renal handling. Isolated proximal tubular cells or perfused kidney preparations allow precise measurement of transport kinetics and enzymatic bioactivation. For instance, Lash et al. (1997) demonstrated organic anion transporter-mediated uptake and β-lyase-dependent cytotoxicity in rat renal cells, providing a framework for mechanistic studies .

Q. Which analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

Reverse-phase HPLC with UV detection (254 nm) is standard for quantifying the compound in tissue homogenates. Method validation requires spike-recovery tests (targeting 90–110% recovery) and calibration curves spanning 1–100 μM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves specificity for distinguishing structural analogs like 6-mercaptopurine, a key metabolite .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding tissue-specific bioactivation mechanisms of this compound?

Discrepancies often arise from interspecies differences in β-lyase activity. A three-pronged approach is advised:

  • Comparative enzymology : Compare activity in tissue homogenates across species (e.g., rat vs. human).
  • Isotopic tracing : Use [³⁵S]-labeled compounds to track metabolic fate.
  • CRISPR-Cas9 models : Knock out specific enzymes (e.g., β-lyase) to isolate contributions. Parallel measurement of glutathione depletion rates via enzymatic recycling assays adds validation .

Q. What experimental controls are critical when evaluating this compound’s role in chemoresistance?

Essential controls include:

  • Acivicin co-treatment : Inhibits γ-glutamyl transpeptidase to prevent glutathione conjugation.
  • β-Lyase-deficient cells : Confirm enzyme-dependent cytotoxicity.
  • Real-time glutathione monitoring : Use fluorometric probes (e.g., monochlorobimane). Dose-response studies must account for autoxidation artifacts at concentrations >500 μM .

Q. How should pharmacokinetic studies be designed to capture this compound’s prodrug conversion dynamics?

Implement frequent sampling (≤15-minute intervals for 2 hours post-dose) in plasma and target tissues (e.g., kidney cortex). Simultaneously quantify 6-mercaptopurine via LC-MS/MS with deuterated internal standards (e.g., d3-6-mercaptopurine). Compartmental modeling should incorporate nonlinear terms for enzyme saturation, validated by in vitro Michaelis-Menten kinetics .

Methodological Considerations

Q. What strategies optimize the synthesis of this compound for in vitro studies?

Synthesize via nucleophilic substitution between 6-chloropurine and glutathione (molar ratio 1:1.2) in alkaline buffer (pH 8.5–9.0). Purify using DEAE-cellulose ion-exchange chromatography, eluting with 0.1–0.3 M NaCl gradients. Characterize purity via ¹H-NMR (purine protons at δ 8.35 ppm) and co-elution with authentic standards in two HPLC systems (C18 and ion-pairing columns) .

Q. How can researchers differentiate this compound from its degradation products during long-term stability studies?

Conduct accelerated stability tests (40°C/75% RH for 6 months) with periodic LC-MS/MS analysis. Key degradation markers include:

  • Oxidized glutathione (GSSG) : Detect via Ellman’s assay.
  • 6-Mercaptopurine : Monitor UV absorbance at 323 nm. Use argon-purged vials and antioxidants (e.g., 1 mM EDTA) to minimize autoxidation .

Data Interpretation

Q. How should conflicting data on renal cytotoxicity thresholds be reconciled across studies?

Normalize toxicity metrics to tissue-specific glutathione pools (measured via Tietze assay). Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in renal blood flow and enzyme expression. Cross-validate with in silico docking studies predicting β-lyase binding affinities .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Use mixed-effects models to account for cell viability variability. Pair with flow cytometry to isolate subpopulations (e.g., β-lyase-high vs. -low cells). Confirm nonlinear relationships via Akaike information criterion (AIC) comparisons of linear vs. sigmoidal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.